molecular formula C12H11F3O2 B1455944 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-48-8

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid

Cat. No.: B1455944
CAS No.: 29765-48-8
M. Wt: 244.21 g/mol
InChI Key: IVZCJCNCVMKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby modulating the biochemical pathways they regulate . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCJCNCVMKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.